3,4-Difluorophenylmagnesium bromide

Catalog No.
S1899616
CAS No.
90897-92-0
M.F
C6H3BrF2Mg
M. Wt
217.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenylmagnesium bromide

CAS Number

90897-92-0

Product Name

3,4-Difluorophenylmagnesium bromide

IUPAC Name

magnesium;1,2-difluorobenzene-5-ide;bromide

Molecular Formula

C6H3BrF2Mg

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

AULUGBNIKQAHPF-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Canonical SMILES

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Applications in Organic Synthesis

  • Formation of Carbon-Carbon Bonds: 3,4-DFPBM reacts with various carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds. This reaction allows researchers to introduce the 3,4-difluorophenyl group into a diverse range of organic molecules [].
  • Synthesis of Fluorinated Compounds: The presence of fluorine atoms in 3,4-DFPBM makes it useful for incorporating fluorine into organic molecules. Fluorine can alter properties like metabolic stability, lipophilicity (fat solubility), and binding affinity to biological targets [].

Research Areas Utilizing 3,4-Difluorophenylmagnesium bromide

  • Medicinal Chemistry: 3,4-DFPBM finds application in the synthesis of novel drug candidates. The introduction of the 3,4-difluorophenyl group can improve the potency, selectivity, and pharmacokinetic properties of potential drugs [].
  • Material Science: 3,4-DFPBM can be used to create new functional materials with specific properties. For instance, fluorinated polymers derived from 3,4-DFPBM may exhibit enhanced thermal stability or unique electrical properties [].
  • Agrochemical Research: The introduction of the 3,4-difluorophenyl group can modify the biological activity of molecules, making 3,4-DFPBM a potential tool for developing new herbicides or insecticides [].

3,4-Difluorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C6_6H3_3BrF2_2Mg, and it features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is typically used in organic synthesis due to its nucleophilic properties, which allow it to react with various electrophiles to form carbon-carbon bonds.

Grignard reagents are air and moisture sensitive and can react violently with water. They are also flammable and should be handled with appropriate precautions in a well-ventilated fume hood [].

  • Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Boronic Acids: It is utilized in the synthesis of 3,4-difluorophenylboronic acid, which is important in cross-coupling reactions such as Suzuki coupling .
  • Synthesis of Hydroxybupropion Analogs: The compound is involved in synthesizing biologically relevant compounds, including analogs used for smoking cessation therapies .

The synthesis of 3,4-difluorophenylmagnesium bromide typically involves the following steps:

  • Preparation of the Grignard Reagent: This is achieved by reacting 3,4-difluorobromobenzene with magnesium metal in an anhydrous ether solvent (such as tetrahydrofuran or diethyl ether).
  • Control of Reaction Conditions: The reaction must be conducted under inert atmosphere conditions to prevent moisture from interfering with the Grignard formation.

The general reaction can be represented as follows:

C6H3BrF2+MgC6H3MgBrF2\text{C}_6\text{H}_3\text{BrF}_2+\text{Mg}\rightarrow \text{C}_6\text{H}_3\text{MgBrF}_2

3,4-Difluorophenylmagnesium bromide has several important applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development: Its derivatives are used in the development of drugs for treating mental health disorders and other conditions.
  • Material Science: The compound can also be employed in the synthesis of advanced materials through polymerization reactions.

Several compounds exhibit similarities to 3,4-difluorophenylmagnesium bromide due to their structural features or functional properties. Below is a comparison with some related compounds:

Compound NameMolecular FormulaKey Features
2,4-Difluorophenylmagnesium bromideC6_6H3_3BrF2_2MgSimilar fluorination pattern but different substitution
Phenylmagnesium bromideC6_6H5_5MgBrLacks fluorine substituents; broader reactivity
3-Fluorophenylmagnesium bromideC6_6H4_4F1_1MgBrOnly one fluorine substitution; different reactivity profile

Uniqueness

The uniqueness of 3,4-difluorophenylmagnesium bromide lies in its specific fluorination pattern at positions three and four on the phenyl ring. This configuration significantly influences its reactivity and the types of products that can be synthesized from it compared to other similar compounds. The presence of two fluorine atoms enhances its nucleophilicity and stability as a Grignard reagent.

Dates

Modify: 2023-08-16

Explore Compound Types